molecular formula C19H21N5O2.2HCl B018249 盐酸匹仑泽平 CAS No. 29868-97-1

盐酸匹仑泽平

货号 B018249
CAS 编号: 29868-97-1
分子量: 424.3 g/mol
InChI 键: FFNMBRCFFADNAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pirenzepine hydrochloride's synthesis involves complex organic reactions that lead to its distinctive tricyclic structure. Specific synthesis pathways focus on creating its pyridobenzodiazepine framework, which is crucial for its biological activity. The synthesis of Pyrimido[4,5-b][1,5]benzodiazepine derivatives, closely related to pirenzepine, demonstrates the intricate steps involved in constructing such complex molecules, emphasizing the role of amino-phenylene and piperazine components in achieving the desired chemical structure (Długosz & Machoń, 1990).

Molecular Structure Analysis

The molecular structure of pirenzepine hydrochloride is characterized by its tricyclic core, contributing to its selective binding and activity. X-ray crystallography and molecular modeling have been pivotal in understanding the conformational dynamics of pirenzepine, revealing how its structure dictates its interaction with biological targets. The antiulcer drug's crystal structure provides insights into the spatial arrangement necessary for its selective antimuscarinic action without eliciting the central effects typical of other tricyclic compounds (Trummlitz et al., 1984).

Chemical Reactions and Properties

Pirenzepine hydrochloride's chemical reactivity, particularly in aqueous solutions, has been a subject of study to understand its stability and degradation kinetics. Its hydrolysis rates follow pseudo first-order kinetics, influenced by pH, temperature, and ionic strength, which are critical for designing its formulations and predicting its shelf life. These studies provide essential data for optimizing pharmaceutical formulations (Peng, 2005).

Physical Properties Analysis

The study of pirenzepine hydrochloride's physical properties, such as solubility, melting point, and crystalline form, is fundamental for its pharmaceutical development. While specific studies on these properties are limited in the accessible literature, understanding these aspects is crucial for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of pirenzepine hydrochloride, including its binding affinity and interaction with biological molecules like DNA and proteins, have been extensively studied. Its interaction with calf thymus DNA, for instance, highlights its potential for influencing gene expression, a property that could extend beyond its primary use as an anti-ulcer agent. The formation of complexes with DNA and the thermodynamics of these interactions shed light on the molecular basis of its biological activity (Rahman et al., 2017).

科学研究应用

Treatment of Peptic Ulcers

  • Application Summary : Pirenzepine is a well-established parasympatholytic drug, which is in clinical use since the late 1970s . It is best known for its long history as an inhibitor of gastric acid secretion and gastric motility in the treatment of gastric and duodenal ulcers .
  • Methods of Application : Pirenzepine is a ‘selective’ antimuscarinic agent which inhibits gastric acid secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular and urinary functions .
  • Results or Outcomes : Extensive controlled trials utilising endoscopy in outpatients with duodenal ulcers indicate that patient response to pirenzepine is dose related. Doses of 100 to 150 mg/day are superior to placebo in promoting duodenal ulcer healing and in diminishing day and night pain and supplementary antacid consumption .

Controlling Myopia Progression in Children

  • Application Summary : Pirenzepine is effective for controlling myopia progression in children .

Treatment of Peripheral Neuropathy

  • Application Summary : Pirenzepine is currently undergoing a phase II clinical trial for the treatment of peripheral neuropathy .

Pharmacovigilance Research

  • Application Summary : Pirenzepine has been used in pharmacovigilance research to better understand the molecular events triggered by medications to prevent adverse effects .
  • Methods of Application : In this study, it was found that clinically prescribed and commercially available pirenzepine may not be the correct compound. Pirenzepine can undergo an unexpected scaffold rearrangement from the pharmaceutical active ingredient (API) to a previously uncharacterized benzimidazole .
  • Results or Outcomes : The rearrangement occurs under highly acidic conditions, which were believed to favor the dihydrochloride formation of pirenzepine. The rearranged products of pirenzepine and the structurally related telenzepine have significantly decreased affinity for the muscarinic acetylcholine receptor, the pharmacological target of these compounds .

Relief of Cramps or Spasms

  • Application Summary : Pirenzepine belongs to a group of medications called antispasmodics/anticholinergics. These medications are used to relieve cramps or spasms of the stomach, intestines, and bladder .

Antispasmodic/Anticholinergic Medication

  • Application Summary : Pirenzepine belongs to a group of medications called antispasmodics/anticholinergics. These medications are used to relieve cramps or spasms of the stomach, intestines, and bladder .

属性

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNMBRCFFADNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952328
Record name Pirenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirenzepine hydrochloride

CAS RN

29868-97-1
Record name Pirenzepine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029868971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-11-[(4-methylpiperazin-1-yl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENZEPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YM403FLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenzepine hydrochloride
Reactant of Route 2
Reactant of Route 2
Pirenzepine hydrochloride
Reactant of Route 3
Reactant of Route 3
Pirenzepine hydrochloride
Reactant of Route 4
Reactant of Route 4
Pirenzepine hydrochloride
Reactant of Route 5
Pirenzepine hydrochloride
Reactant of Route 6
Pirenzepine hydrochloride

Citations

For This Compound
256
Citations
J Tu, H Pang, Z Yan, P Li - Drug development and industrial …, 2007 - Taylor & Francis
… an ocular permeation enhancer for pirenzepine hydrochloride. The block copolymers with … mass ratio of 1/1.4 (pirenzepine hydrochloride/copolymer). Interaction between pirenzepine …
Number of citations: 24 www.tandfonline.com
RM Siatkowski, S Cotter, JM Miller… - Archives of …, 2004 - jamanetwork.com
… Objective To evaluate the safety and efficacy of the relatively selective M 1 antagonist pirenzepine hydrochloride in slowing the progression ofmyopia in school-aged children. …
Number of citations: 191 jamanetwork.com
N Maekawa, K Nishina, K Mikawa, M Shiga… - British journal of …, 1998 - Elsevier
We conducted a two-part controlled study to evaluate the efficacy of preoperative oral pirenzepine (muscarinic receptor antagonist known to inhibit gastric secretion), ranitidine, and the …
Number of citations: 16 www.sciencedirect.com
WS Messer Jr, GJ Thomas, W Hoss - Brain research, 1987 - Elsevier
… /ml in saline, 30/~g in 0.5/xl on each side, which was the lowest dosage found to produce an effect reliably in preliminary experiments, data not shown) and pirenzepine hydrochloride (…
Number of citations: 64 www.sciencedirect.com
M Ozenil, L Skos, A Roller, N Gajic, W Holzer… - Scientific Reports, 2021 - nature.com
Pharmacovigilance aims at a better understanding of the molecular events triggered by medications to prevent adverse effects, which despite significant advances in our analytical …
Number of citations: 1 www.nature.com
Y Karton, BJ Bradbury, J Baumgold… - Journal of medicinal …, 1991 - ACS Publications
The Mpselective muscarinic receptor antagonist pirenzepine (5, ll-dihydro-ll-[(4-methyl-l-piperazinyl) acetyl]-6H-pyrido [2, 3-6][l, 4] benzodiazepin-6-one) was derivatized to explore …
Number of citations: 28 pubs.acs.org
JW Bloom, HI Yamamura, C Baumgartener… - European journal of …, 1987 - Elsevier
… Atropine sulfate and pirenzepine hydrochloride were diluted to give final concentrations of 10 -9, 10 -8 and 10 -7 M for atropine and 10 -7, 10 -6, 10 -5 and 10 -4 M for pirenzepine. The …
Number of citations: 75 www.sciencedirect.com
A Rajmane, R Trivedi… - Research Journal of …, 2022 - indianjournals.com
A simple, accurate, precise spectrophotometric method was developed for the detection of Pirenzepine dihydrochloride (PZC). The optimum condition for the analysis of the drug was …
Number of citations: 4 www.indianjournals.com
C SHIMIZU, Y YAMANE, T ISHIZUKA, H KIJIMA… - Endocrine …, 2001 - jstage.jst.go.jp
… Next, we turned our attention to the effects of pirenzepine hydrochloride, a specific antagonist of the muscarinic cholinergic M 1 receptor on the HPA axis. Thirty mg (corresponding to 0.6 …
Number of citations: 7 www.jstage.jst.go.jp
L Steardo, M Iovino, P Monteleone… - Journal of Neural …, 1990 - Springer
… These effects were prevented by atropine sulphate, but not by pirenzepine hydrochloride indicating that activation of cholinergic receptors of M-2 type was possibly required for the …
Number of citations: 12 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。